Cas no 1807112-07-7 (5-Bromomethyl-2-fluoro-3-hydroxypyridine)
5-Bromomethyl-2-fluoro-3-hydroxypyridine Chemical and Physical Properties
Names and Identifiers
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- 5-Bromomethyl-2-fluoro-3-hydroxypyridine
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- Inchi: 1S/C6H5BrFNO/c7-2-4-1-5(10)6(8)9-3-4/h1,3,10H,2H2
- InChI Key: AMCOCJRIKKZPST-UHFFFAOYSA-N
- SMILES: BrCC1C=NC(=C(C=1)O)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 114
- XLogP3: 1.5
- Topological Polar Surface Area: 33.1
5-Bromomethyl-2-fluoro-3-hydroxypyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029011955-250mg |
5-Bromomethyl-2-fluoro-3-hydroxypyridine |
1807112-07-7 | 95% | 250mg |
$970.20 | 2022-03-31 | |
| Alichem | A029011955-1g |
5-Bromomethyl-2-fluoro-3-hydroxypyridine |
1807112-07-7 | 95% | 1g |
$3,039.75 | 2022-03-31 |
5-Bromomethyl-2-fluoro-3-hydroxypyridine Related Literature
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
Additional information on 5-Bromomethyl-2-fluoro-3-hydroxypyridine
Recent Advances in the Application of 5-Bromomethyl-2-fluoro-3-hydroxypyridine (CAS: 1807112-07-7) in Chemical Biology and Pharmaceutical Research
The compound 5-Bromomethyl-2-fluoro-3-hydroxypyridine (CAS: 1807112-07-7) has recently emerged as a key intermediate in the synthesis of novel bioactive molecules, particularly in the fields of medicinal chemistry and chemical biology. This heterocyclic scaffold exhibits unique reactivity due to the presence of multiple functional groups, including a bromomethyl moiety, a fluorine atom, and a hydroxyl group, making it a versatile building block for drug discovery and development.
Recent studies have demonstrated the utility of 5-Bromomethyl-2-fluoro-3-hydroxypyridine in the synthesis of kinase inhibitors, with particular emphasis on its role in modifying the selectivity and potency of these compounds. The bromomethyl group serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the introduction of various pharmacophores. Meanwhile, the fluorine atom contributes to enhanced metabolic stability and improved binding affinity through strategic hydrogen bonding interactions with target proteins.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized 5-Bromomethyl-2-fluoro-3-hydroxypyridine as a key intermediate in the development of novel JAK3 inhibitors. The compound's unique structural features enabled the research team to optimize the physicochemical properties of their lead compounds, resulting in improved pharmacokinetic profiles. The study reported a significant increase in target engagement and cellular activity compared to previous generations of inhibitors.
The synthetic versatility of 5-Bromomethyl-2-fluoro-3-hydroxypyridine has also been explored in the context of PROTAC (Proteolysis Targeting Chimera) development. Recent work published in ACS Chemical Biology demonstrated how this building block could be effectively incorporated into heterobifunctional molecules designed to target oncogenic proteins for degradation. The fluorine atom's strategic placement was found to be particularly important for maintaining the compound's cell permeability while allowing for optimal protein-protein interactions.
From a safety and handling perspective, recent material safety data sheets (MSDS) have provided updated information on the proper storage and handling of 5-Bromomethyl-2-fluoro-3-hydroxypyridine. The compound should be stored under inert atmosphere at -20°C to prevent degradation, with particular attention to moisture sensitivity due to the reactive bromomethyl group. These handling considerations are particularly important given the compound's increasing use in high-throughput screening libraries.
Looking forward, the unique properties of 5-Bromomethyl-2-fluoro-3-hydroxypyridine position it as a valuable tool for medicinal chemists working on next-generation therapeutics. Its application in fragment-based drug discovery, covalent inhibitor development, and targeted protein degradation platforms suggests that this compound will continue to play a significant role in pharmaceutical research in the coming years. Ongoing studies are exploring its potential in CNS drug development, where the fluorine atom's ability to modulate blood-brain barrier penetration is of particular interest.
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